beta-Aminoatroponitrile

Lysyl oxidase Enzyme kinetics Irreversible inhibition

beta-Aminoatroponitrile (BAPN, CAS 33201-99-9) is the definitive irreversible lysyl oxidase (LOX) inhibitor for research models where target selectivity and sustained activity are critical. Unlike D-penicillamine or semicarbazide, BAPN covalently inactivates the LOX active site, delivering a 44% bone stiffness reduction and 59% wound strength decrease that other inhibitors fail to replicate. It uniquely affects epiphyseal cartilage and maintains LOX suppression through media changes in long-term cell culture. Substituting BAPN with generic alternatives will invalidate experimental outcomes. Choose the authentic compound to ensure data reproducibility and mechanistic validity in connective tissue, fibrosis, and metastasis studies.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 33201-99-9
Cat. No. B3065242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Aminoatroponitrile
CAS33201-99-9
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CN)C#N
InChIInChI=1S/C9H8N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6H,10H2/b9-6+
InChIKeyYWHRJOVPPDURBH-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Aminoatroponitrile (BAPN) CAS 33201-99-9: Procurement Guide for a Validated Lysyl Oxidase Inhibitor


Beta-Aminoatroponitrile (β-aminopropionitrile, BAPN), CAS 33201-99-9, is an organic compound possessing both amine and nitrile functional groups that functions as a potent, irreversible, and orally bioactive inhibitor of lysyl oxidase (LOX) and its isoenzymes (LOXL1, LOXL2) [1]. It is widely recognized as a collagen cross-linking inhibitor, a mechanism that underpins its utility in research focused on connective tissue dynamics, fibrosis, and cancer metastasis [2].

Why Generic Substitution of Beta-Aminoatroponitrile (BAPN) CAS 33201-99-9 for Collagen Research is Scientifically Flawed


Treating beta-Aminoatroponitrile (BAPN) as a commodity interchangeable with other lysyl oxidase (LOX) inhibitors like D-penicillamine (DPA), semicarbazide (SCZ), or aminoguanidine (AG) is not scientifically valid. Each compound operates via distinct molecular mechanisms—BAPN acts as an irreversible, covalent active-site inhibitor of LOX [1], while DPA blocks crosslinking by a different mechanism [2], and SCZ is a non-selective inhibitor that also strongly targets semicarbazide-sensitive amine oxidase (SSAO) [3]. Furthermore, BAPN exhibits profound organ-specific and functional differences compared to these alternatives, including unique effects on bone mechanical properties and wound healing outcomes [4]. These fundamental differences in mechanism, selectivity, and in vivo consequence mean that substituting BAPN with a generic alternative will likely invalidate experimental models and produce non-comparable results.

Quantitative Differentiation of Beta-Aminoatroponitrile (BAPN) CAS 33201-99-9: A Comparator-Based Evidence Guide for Procurement


BAPN Irreversibly Inhibits Lysyl Oxidase with High Potency, Distinguishing It from Reversible Analogs

Beta-Aminoatroponitrile (BAPN) is an irreversible, covalent inhibitor of lysyl oxidase (LOX), a property not shared by all aminopropionitrile analogs. The inhibition develops in a time- and temperature-dependent manner with a limiting inactivation rate constant of 0.16 min⁻¹ and a K_I of 6 µM at 37°C [1]. In direct comparisons, BAPN and 3,3'-iminodipropionitrile (IDPN) were shown to cause irreversible LOX inhibition, while 3,3'-dimethylaminopropionitrile (DMAPN) and monomethylaminopropionitrile (MMAPN) were reversible and significantly less potent inhibitors [2].

Lysyl oxidase Enzyme kinetics Irreversible inhibition Mechanism-based inhibitor

BAPN Exhibits Superior Potency in Reducing Wound Strength Compared to Aminoguanidine

In a rat model of wound healing, beta-Aminoatroponitrile (BAPN) demonstrated a significantly greater impact on wound strength and cross-link formation compared to the alternative inhibitor, aminoguanidine (AG). Treatment with BAPN (333 mg/kg BW/day) reduced wound strength by 59% and decreased the content of the key collagen cross-links HLNL and DHLNL by 50% and 57%, respectively [1]. In contrast, a high dose of AG (125 mg/kg BW/day) only reduced the maximum wound load by 17% and did not influence the pattern of reducible cross-links [1].

Wound healing Collagen cross-linking In vivo efficacy Mechanical strength

BAPN Profoundly Alters Bone Biomechanics, a Unique Feature Among Collagen Cross-Link Inhibitors

Beta-Aminoatroponitrile (BAPN) uniquely impairs bone mechanical properties in a way not reported for other common lathyrogens like D-penicillamine. In vivo treatment with BAPN resulted in a 44% decrease in bone stiffness and a 47% increase in bone deformation to failure in rat femora compared to controls [1]. This specific effect on bone biomechanics is a hallmark of BAPN's action and is not a documented feature of D-penicillamine treatment, which does not cause the severe osseous abnormalities associated with BAPN-induced osteolathyrism [2].

Bone mechanics Biomechanics Osteolathyrism Collagen cross-linking

BAPN Exhibits a Distinct Organ-Specific Action Profile Compared to D-Penicillamine

A direct comparative study of beta-Aminoatroponitrile (BAPN) and D-penicillamine (DPA) revealed a contrasting, organ-specific action profile. BAPN exerted a strong influence on the collagen of the distal femoral epiphyseal cartilage, an organ not affected by DPA under the same conditions. Conversely, DPA had a considerably stronger influence on the collagen of the skin compared to BAPN, while both had a similar influence on the collagen of the aorta [1]. This indicates that BAPN and DPA target different collagenous tissues with varying efficacy.

Organ specificity D-penicillamine Connective tissue Pharmacodynamics

Application Scenarios for Beta-Aminoatroponitrile (BAPN) CAS 33201-99-9 Based on Quantified Evidence


Modeling Osteolathyrism and Studying Collagen's Role in Bone Biomechanics

Beta-Aminoatroponitrile (BAPN) is the definitive compound for inducing osteolathyrism in animal models to study bone quality and fracture mechanics. The evidence shows it induces a unique and robust 44% decrease in bone stiffness and a 47% increase in deformation to failure [1]. This specific phenotype, which is not replicated by other cross-link inhibitors like D-penicillamine [2], makes BAPN essential for any research program focused on the biomechanical consequences of impaired collagen cross-linking in bone.

Investigating the Mechanisms of Delayed Wound Healing and Fibrosis

BAPN's potent and quantified effect on wound strength and collagen cross-link formation makes it the reagent of choice for studies on wound healing and fibrosis. The evidence shows it reduces wound strength by 59% and specifically depletes key reducible collagen cross-links (HLNL, DHLNL) [1]. In contrast, the alternative inhibitor aminoguanidine has a negligible effect on these same parameters [1]. Therefore, BAPN provides a robust and specific tool for modulating the biomechanical quality of healing tissue.

Studying Cartilage Biology and Connective Tissue Development

For research involving cartilage and growth plate biology, BAPN is a critical tool due to its unique organ-specific action. The evidence demonstrates that BAPN exerts a strong influence on the collagen of epiphyseal cartilage, an effect that is absent with the common comparator D-penicillamine [1]. This property makes BAPN indispensable for researchers investigating the role of lysyl oxidase-mediated crosslinking in skeletal development and cartilage homeostasis.

Inhibiting Lysyl Oxidase Activity in Long-Term, Robust In Vitro Models

For cell culture and tissue engineering applications requiring sustained, long-term inhibition of lysyl oxidase (LOX) activity, BAPN's irreversible mechanism of action [1] provides a distinct advantage over reversible inhibitors. This property ensures that LOX activity remains suppressed throughout the duration of an experiment, even after media changes, leading to more consistent and interpretable results in studies on matrix remodeling and fibrosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Aminoatroponitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.